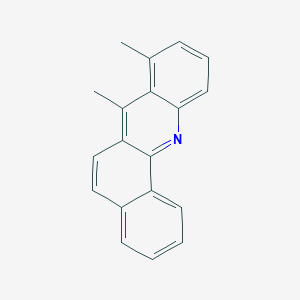

7,8-Dimethylbenz(c)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3518-01-2 |

|---|---|

Molecular Formula |

C19H15N |

Molecular Weight |

257.3 g/mol |

IUPAC Name |

7,8-dimethylbenzo[c]acridine |

InChI |

InChI=1S/C19H15N/c1-12-6-5-9-17-18(12)13(2)15-11-10-14-7-3-4-8-16(14)19(15)20-17/h3-11H,1-2H3 |

InChI Key |

UGIFIIRRDSIAQG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=CC=C1)C |

Canonical SMILES |

CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=CC=C1)C |

Other CAS No. |

3518-01-2 |

Synonyms |

7,8-dimethylbenz(c)acridine dimethyl-7,8-benz(c)acridine |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Benz C Acridines

Unambiguous Synthetic Strategies for 7,8-Dimethylbenz(c)acridine

The precise synthesis of specific isomers of dimethylbenz(c)acridines is crucial, as different isomers can exhibit varied biological properties. Research has shown that previously reported syntheses of what was thought to be pure 7,10-dimethylbenz[c]acridine (B1219997) often resulted in a mixture with the 7,8-dimethyl isomer. rsc.orgrsc.org To address this, unambiguous synthetic routes have been developed to isolate the pure 7,8-dimethylbenz[c]acridine. rsc.orgrsc.org

The differentiation between this compound and its isomer, 7,10-dimethylbenz(c)acridine, is critical. It has been demonstrated that the compound widely used in experimental cancer studies as 7,10-dimethylbenz[c]acridine was, in fact, a mixture containing the 7,8-dimethyl isomer. rsc.orgrsc.org Unambiguous syntheses allow for the preparation of each distinct isomer, enabling a more accurate assessment of their individual biological and chemical characteristics. rsc.orgrsc.org This separation is essential for understanding structure-activity relationships.

General Synthetic Approaches for Benz(c)acridine Derivatives (e.g., Pfitzinger Reaction)

A versatile and well-established method for the synthesis of benz(c)acridine derivatives is the Pfitzinger reaction. google.comrsc.org This reaction typically involves the condensation of an isatin (B1672199) with a 3,4-dihydro-1(2H)-naphthalenone in the presence of a base to form a 5,6-dihydrobenz[c]acridine-7-carboxylic acid. google.com Subsequent decarboxylation and dehydrogenation yield the aromatic benz[c]acridine (B1195844) core. rsc.org The Pfitzinger-Borsche reaction, a variation of this method, has been successfully employed for the synthesis of various substituted 1:2-benzacridines. rsc.org

Other synthetic strategies for acridine (B1665455) derivatives include the Ullmann condensation, Friedlander reaction, and Bernthsen acridine synthesis, although these can sometimes require harsh reaction conditions. scite.ai

Synthesis of Novel Acridine-Based Hybrid Molecules

To explore new chemical space and potential applications, novel hybrid molecules incorporating the acridine scaffold have been synthesized. These hybrids combine the acridine moiety with other heterocyclic systems, such as isoxazoles and azirines. dntb.gov.uagrafiati.commdpi.com

The synthesis of acridine-isoxazole hybrids has been achieved through various routes. dntb.gov.uagrafiati.commdpi.com One approach involves the use of N-hydroxyacridinecarbimidoyl chloride hydrochlorides as precursors for nitrile oxides. grafiati.commdpi.com These intermediates can then undergo 1,3-dipolar cycloaddition with alkynes, 1,1-dichloroethene, or acrylonitrile (B1666552) to form the desired 3-(acridin-9/2-yl)isoxazole derivatives. grafiati.commdpi.com Another method involves the Claisen condensation of 1-(4-(acridin-9-ylamino)phenyl)ethanone with substituted aromatic aldehydes to form chalcone (B49325) intermediates, which are then cyclized to yield isoxazole-substituted 9-anilinoacridine (B1211779) derivatives. ijariit.com

Acridine-azirine hybrids have also been synthesized, with the azirine ring attached either directly to the acridine core or via a 1,2,3-triazole linker at the C2 position of the azirine. dntb.gov.uagrafiati.commdpi.com These syntheses provide a direct linkage between the two heterocyclic systems. mdpi.com Interestingly, the three-membered azirine ring in these hybrids has been found to be resistant to irradiation in the UV/visible boundary region. grafiati.commdpi.com

Acridine–Isoxazole Hybrids

Chemical Modifications for Structure-Activity Relationship Studies

The chemical modification of the benz(c)acridine skeleton is a key strategy in structure-activity relationship (SAR) studies. ceon.rsmdpi.com By introducing various substituents at different positions on the acridine ring system, researchers can probe the effects of these modifications on biological activity. For instance, the introduction of chloro and methoxy (B1213986) groups has been explored to understand their influence. ceon.rs

The synthesis of chlorinated 5,6-dimethylbenz[c]acridines, such as 9-chloro- and 10-chloro-5,6-dimethylbenz[c]acridine, has been carried out to test the generality of synthetic routes and to investigate the effect of halogen substitution. acs.org SAR analyses have shown that the position and nature of substituents can significantly impact the biological properties of these compounds. ceon.rs For example, in some series of acridine derivatives, the presence of an electron-donating group at the C2 position was found to increase anticancer activity. ceon.rs The study of molecular orbitals (K- and L-regions) also plays a role in understanding the structure-activity relationships of benz[c]acridine derivatives. nih.gov

Mechanistic Investigations of Biological Activity Excluding Clinical Outcomes

Metabolic Transformation Pathways of 7,8-Dimethylbenz(c)acridine and Related Isomers

The metabolism of dimethylbenz(c)acridines is a complex process primarily occurring in the liver. It involves a series of reactions designed to increase water solubility and facilitate excretion, but which can also lead to the formation of reactive, toxic metabolites. nih.govwikipedia.org

The initial and most critical steps in the metabolism of this compound and its isomers, such as 7,9-dimethylbenz[c]acridine (B1206154) and 7,10-dimethylbenz[c]acridine (B1219997), occur within the hepatic microsomes. nih.govevotec.com These subcellular fractions of the liver are rich in a superfamily of enzymes known as cytochrome P450s, which are central to the biotransformation of a wide array of foreign compounds (xenobiotics). evotec.commdpi.comuv.es

The metabolic transformation of dimethylbenz(c)acridines by hepatic microsomes results in a variety of products. For the related isomers 7,9-dimethylbenz[c]acridine and 7,10-dimethylbenz[c]acridine, extensive research has identified numerous metabolites. nih.gov The most abundant metabolites are often those resulting from the oxidation of the methyl groups, forming hydroxymethyl derivatives. nih.gov

Other significant metabolites include dihydrodiols, which are formed by the enzymatic hydration of initial epoxide intermediates by epoxide hydrolase. nih.govnih.gov For instance, the metabolism of 7,9-dimethylbenz[c]acridine yields both 3,4- and 5,6-dihydrodiols. doi.org Similarly, 7,10-dimethylbenz[c]acridine is metabolized to 3,4-, 5,6-, and 8,9-dihydrodiols. doi.org The formation of the 3,4-dihydrodiol is a common feature for both these carcinogens. nih.gov

The stereochemistry of these metabolites is a crucial factor in their biological activity. Metabolic processes are often highly stereoselective, meaning they predominantly form one stereoisomer over another. For many polycyclic aromatic compounds, the activation pathway proceeds through a dihydrodiol with a specific absolute configuration (R,R), which is considered a proximate carcinogen. acs.org This (R,R)-dihydrodiol can be further metabolized to a highly reactive bay-region diol epoxide. acs.org Studies on 7,9-dimethylbenz[c]acridine and 7,10-dimethylbenz[c]acridine have focused on determining the absolute configurations of the major dihydrodiol metabolites formed in rat liver preparations, revealing a high degree of stereoselectivity in their formation. acs.orgacs.org

Table 1: Identified Metabolites of Dimethylbenz(c)acridine Isomers

| Parent Compound | Metabolite Type | Specific Metabolites Identified |

|---|---|---|

| 7,9-Dimethylbenz[c]acridine | Dihydrodiols | 3,4-Dihydrodiol, 5,6-Dihydrodiol |

| 7,10-Dimethylbenz[c]acridine | Dihydrodiols | 3,4-Dihydrodiol, 5,6-Dihydrodiol, 8,9-Dihydrodiol |

| 7,9-Dimethylbenz[c]acridine | Methyl-oxidized | Hydroxymethyl derivatives |

| 7,10-Dimethylbenz[c]acridine | Methyl-oxidized | Hydroxymethyl derivatives |

| 7,9-Dimethylbenz[c]acridine | Other | Epoxides, Phenols |

| 7,10-Dimethylbenz[c]acridine | Other | Epoxides, Phenols |

This table is based on findings for the closely related isomers 7,9- and 7,10-dimethylbenz[c]acridine. nih.govdoi.org

Cytochrome P450 (CYP) enzymes are the primary drivers of the metabolic activation of aza-polycyclic aromatic hydrocarbons. acs.orgnih.gov Several specific CYP enzymes, notably from the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), play critical roles in the oxidation of these compounds. acs.orgnih.gov These enzymes exhibit different substrate specificities and regioselectivities, meaning they can attack the molecule at different positions, leading to different metabolic pathways and biological consequences. acs.org

For aza-PAHs in general, CYP1A1 and CYP1B1 are considered the most important human P450 enzymes in their metabolism. acs.org For the related compound 7-methylbenz[c]acridine, it has been shown that CYP1A1, CYP1A2, and CYP3A4 are involved in its oxidation. preprints.org Specifically, CYP1A1 is involved in forming the K-region (5,6-) oxide, while CYP1A2 is implicated in the formation of the 3,4-dihydrodiol, a key step in the activation pathway. nih.govpreprints.org The activation of many procarcinogens is dominated by this family of enzymes. nih.gov The induction of these enzymes, for example by chemicals like 3-methylcholanthrene, can significantly increase the rate of metabolism. nih.gov

Table 2: Cytochrome P450 Enzymes and their Role in the Metabolism of Related Aza-Aromatics

| Enzyme | Substrate (Related Compound) | Metabolic Reaction | Significance |

|---|---|---|---|

| CYP1A1 | 7-Methylbenz[c]acridine | K-region oxide formation | Activation |

| CYP1A2 | 7-Methylbenz[c]acridine | 3,4-Dihydrodiol formation | Activation |

| CYP3A4 | 7-Methylbenz[c]acridine | K-region oxide formation | Activation |

| CYP1A1 | Dibenz[a,h]acridine | Oxidation | Activation |

| CYP1B1 | Dibenz[a,h]acridine | Oxidation | Activation |

This table draws on data from related aza-aromatic compounds to infer potential pathways for this compound. acs.orgpreprints.org

Following the initial oxidation by cytochrome P450 enzymes, the resulting metabolites can undergo further transformation through conjugation reactions. These phase II metabolic processes attach highly polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolites. iarc.fr This significantly increases their water solubility, which facilitates their excretion from the body. iarc.frsolubilityofthings.com

For the related compound 7-methylbenz[c]acridine, studies have shown that a significant portion of the total metabolites are water-soluble and not extractable into organic solvents. nih.gov The nature of these water-soluble products has been investigated through enzymatic hydrolysis, confirming the presence of glucuronide and sulfate conjugates. nih.gov While specific data for this compound is limited, this pathway of forming water-soluble conjugates is a general and crucial detoxification mechanism for polycyclic aromatic compounds and their metabolites. iarc.fr

Role of Cytochrome P450 Enzymes in Metabolic Activation

DNA Interaction and Adduct Formation

A critical consequence of the metabolic activation of compounds like this compound is the generation of highly reactive electrophilic intermediates. acs.org These reactive species, particularly diol epoxides, can covalently bind to nucleophilic sites on cellular macromolecules, most importantly DNA. iarc.fraacrjournals.org This formation of DNA adducts is considered a key molecular event in the initiation of mutagenesis and carcinogenesis. iarc.fraacrjournals.org

In vitro studies provide a controlled environment to investigate the direct interaction between metabolically activated compounds and DNA. The process of covalent binding can be measured using radioactively labeled chemicals, which allows for the quantification of the extent of binding to DNA. d-nb.info For polycyclic aromatic hydrocarbons, this binding often occurs through their reactive epoxide metabolites. psu.edu

While direct studies on this compound are not detailed in the provided search results, research on the closely related and potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) offers significant insights. DMBA is known to bind covalently to the DNA of various organs following administration. nih.gov In vitro systems using liver microsomes to metabolically activate DMBA have demonstrated the formation of multiple DNA adducts. researchgate.net These adducts primarily result from the reaction of the bay-region anti- and syn-diol epoxides of DMBA with purine (B94841) bases in DNA, particularly deoxyguanosine and deoxyadenosine. aacrjournals.orgresearchgate.net The formation of these specific adducts is believed to trigger the mutagenic and tumorigenic processes. aacrjournals.org Given the structural similarities, it is highly probable that this compound is activated to reactive metabolites that similarly form covalent adducts with DNA.

Quantitative Correlation of DNA Adducts with Biological Potency (in vitro/in vivo)

The biological activity of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, such as benz(c)acridines, is intrinsically linked to their ability to form covalent adducts with DNA. This process is not direct; these compounds are pro-carcinogens that require metabolic activation to exert their genotoxic effects. vulcanchem.com For benz(c)acridines, cytochrome P450 enzymes typically oxidize the molecule to form reactive epoxide intermediates. vulcanchem.com These electrophilic metabolites can then alkylate nucleophilic sites on DNA bases, forming bulky adducts.

The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. The carcinogenic potency of various PAHs has been shown to have a fairly good correlation with their ability to form adducts with DNA. While specific quantitative studies correlating the number of this compound-DNA adducts with its biological potency (e.g., tumor incidence or in vivo mutation frequency) are not extensively detailed in available literature, the principle is well-established for the chemical class. The mutagenic potency of benz(c)acridine derivatives has been shown to correlate with the electronic charge density at the K-region of the molecule, which influences the stability and reactivity of the epoxide intermediate and, consequently, the efficiency of DNA adduct formation. vulcanchem.com

Electron Transfer Mechanisms in DNA Intercalation

Acridine (B1665455) derivatives are well-known DNA intercalating agents, inserting their planar ring system between the base pairs of the DNA double helix. researchgate.net This non-covalent interaction is a primary step that can be followed by other processes contributing to genotoxicity. One such proposed mechanism involves electron transfer (ET) between the intercalated drug and the DNA itself.

Reactive oxygen species (ROS) are known to be able to abstract an electron from the DNA double helix, initiating long-range electron transfer reactions. It has been theorized that intercalated acridine-based drugs could actively participate in these ET reactions, either by donating electrons to or accepting electrons from the DNA helix. This participation in ET reactions could disrupt normal cellular processes and contribute to the compound's biological activity. While this mechanism has been considered for acridine-based anticancer drugs, specific studies detailing the electron transfer properties of this compound following its intercalation into DNA are not prominent in the scientific literature.

Genotoxicity Assessment in Model Systems

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration, Gene Mutation)

The mutagenic potential of this compound and its isomers has been evaluated in various in vitro systems, most notably the Ames test (Salmonella/microsome mutagenicity assay). This assay assesses a chemical's ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Studies on a range of methylbenz(c)acridines have demonstrated that mutagenic activity is a common feature of this chemical family. For many benz(c)acridine derivatives, mutagenic activity is dependent on metabolic activation, requiring the presence of a liver S9 fraction. vulcanchem.comnih.gov This indicates that the parent compounds are converted into mutagenic metabolites by enzymes present in the S9 mix.

For instance, 7-Amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine (B14004943) were found to be moderately mutagenic in the frameshift-sensitive strains TA1537, TA98, and TA97, with activity being S9-dependent. nih.gov A large collaborative study evaluated the mutagenicity of 58 chemicals, including the closely related isomer 7,9-Dimethylbenz[c]acridine . oup.comoup.com This compound was reported as positive for mutagenicity in the Ames test. figshare.compsu.edu The study highlighted that the mutagenic potency of chemicals can vary significantly depending on the metabolic activation system used (e.g., human vs. rat liver S9). oup.com

The table below summarizes findings for a closely related isomer, 7,9-Dimethylbenz[c]acridine, from a collaborative study using different S9 activation systems.

| Compound | Tester Strain | Activation System | Result |

| 7,9-Dimethylbenz[c]acridine | S. typhimurium TA100 | Rat Liver S9 | Mutagenic |

| S. typhimurium TA100 | Human Liver S9 (HLS-014) | Mutagenic | |

| S. typhimurium TA100 | Human Liver S9 (Pooled) | Mutagenic | |

| S. typhimurium TA98 | Rat Liver S9 | Mutagenic | |

| S. typhimurium TA98 | Human Liver S9 (HLS-014) | Mutagenic | |

| S. typhimurium TA98 | Human Liver S9 (Pooled) | Mutagenic | |

| Data sourced from a collaborative study on chemical mutagens. oup.comoup.com |

Information regarding the specific activity of this compound in other in vitro genotoxicity assays, such as those for chromosomal aberrations or specific gene mutations in mammalian cells, is not widely available in the reviewed literature. However, the positive mutagenicity results for its isomers in the Ames test suggest a potential for clastogenic and/or mutagenic activity.

In Vivo Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test in Rodents)

Standard in vivo assays are crucial for assessing the genotoxic potential of a substance within a whole organism, accounting for metabolic, distribution, and excretion processes.

The rodent micronucleus test is a widely used in vivo assay that detects damage to chromosomes or the mitotic spindle. researchgate.net It quantifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division. researchgate.net This test is typically performed on erythrocytes in bone marrow or peripheral blood of rodents. researchgate.net

The Comet assay , or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells. doi.org Following lysis and electrophoresis under alkaline conditions, the DNA of a damaged cell migrates from the nucleus, forming a shape resembling a comet. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Despite the utility of these assays, specific studies employing the micronucleus or comet assays to evaluate the in vivo genotoxicity of this compound have not been identified in the reviewed scientific literature.

Mechanisms of DNA Damage Induction (e.g., Strand Breaks, Oxidative Stress, Reactive Oxygen Species Production)

The primary mechanism of DNA damage induction by benz(c)acridines is the formation of bulky covalent adducts following metabolic activation, as discussed in section 3.2.2. vulcanchem.com These adducts distort the DNA helix and can lead to errors during DNA replication or transcription, ultimately causing mutations. If the adducts are recognized by cellular repair machinery, such as the nucleotide excision repair (NER) pathway, transient DNA strand breaks can be generated as repair intermediates.

A secondary mechanism of DNA damage can involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can induce damage to DNA, including base modifications and strand breaks. The most common oxidative DNA lesion is 8-oxo-7,8-dihydroguanine (8-oxoG), which can lead to G:C to T:A transversion mutations if not repaired. While some acridine compounds are known to participate in redox cycling that produces ROS, direct evidence specifically linking this compound to the induction of oxidative stress or significant ROS production is limited.

Cellular and Molecular Responses in In Vitro Models

The cellular and molecular responses to this compound in in vitro models are predicated on its identity as a pro-mutagenic compound. The initial cellular response involves metabolism by Phase I enzymes, particularly the cytochrome P450 family, which convert the parent compound into reactive intermediates. vulcanchem.com Studies on the 7,9- and 7,10-dimethylbenz[c]acridine isomers have shown that they are metabolized to form dihydrodiols, which are precursors to the ultimate carcinogenic diol-epoxides.

Once activated, these metabolites can bind to DNA, triggering the DNA damage response (DDR). This complex signaling network can lead to several outcomes, including cell cycle arrest to allow time for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too extensive to be repaired. In vitro cell transformation assays, for example using the C3H/10T1/2 cell line, are designed to assess the potential of a chemical to induce neoplastic-like changes in cultured cells. While specific transformation studies on this compound are not detailed in the literature, its mutagenic nature suggests it would be a candidate for such activity.

Effects on Cell Growth Inhibition and Apoptosis

The compound this compound is a polycyclic aromatic hydrocarbon that has been the subject of research regarding its effects on cell proliferation and programmed cell death (apoptosis). Studies on related acridine derivatives and other polycyclic aromatic hydrocarbons provide insights into the potential mechanisms by which this compound may exert its biological effects.

Acridine derivatives, a class of compounds to which this compound belongs, have been shown to induce apoptosis in various cancer cell lines. This process is often characterized by morphological changes such as nuclear shrinkage, DNA condensation, and fragmentation. nih.gov The induction of apoptosis is a key mechanism for controlling cell populations and eliminating potentially harmful cells. The process can be initiated through intrinsic pathways, often involving the Bcl-2 family of proteins, or extrinsic pathways. bioline.org.brresearchgate.net For instance, some compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, shifting the balance towards cell death. bioline.org.br

The evaluation of cell viability and growth inhibition is commonly performed using assays like the MTT assay, which measures the metabolic activity of cells. qucosa.de A decrease in cell viability upon treatment with a compound suggests a cytostatic or cytotoxic effect. nih.gov For example, a related compound, 7,12-dimethylbenz[a]anthracene (DMBA), has been shown to increase cancer cell proliferation in certain breast and cervical cancer cell lines. nih.gov In contrast, other compounds can significantly inhibit cell proliferation in a time- and dose-dependent manner. nih.gov

The process of apoptosis can be visualized using specific staining techniques. Dyes like acridine orange and ethidium (B1194527) bromide are used to distinguish between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. nih.gov Hoechst stains are used to observe nuclear condensation and fragmentation, which are hallmarks of apoptosis. nih.gov

Table 1: Effects of Related Compounds on Cell Growth and Apoptosis

| Compound/Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Acridine Derivatives | Various cancer cell lines | Induction of apoptosis | researchgate.netnih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | MCF-7, MDA-MB-231, HeLa | Increased cell proliferation and invasion | nih.gov |

| (+)-Cyanidan-3-ol | HepG2 | Inhibition of proliferation, induction of apoptosis | nih.gov |

| 5,7-dimethoxycoumarin | B16, A375 melanoma | Reduced cell proliferation, cytostatic effect | nih.gov |

| C-Phycocyanin | Mouse skin exposed to DMBA | Inhibition of tumor development, induction of apoptosis | oatext.com |

Modulation of Cell Cycle Distribution

The cell cycle is a fundamental process that governs cell proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Quiescent cells are considered to be in a G0 state. wikipedia.org

Chemical compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis. Flow cytometry is a common technique used to analyze cell cycle distribution by measuring the DNA content of a population of cells stained with a fluorescent dye like propidium (B1200493) iodide (PI) or DAPI. wikipedia.org Cells in G0/G1 have a normal DNA content (2N), while cells in G2/M have a doubled DNA content (4N). Cells in the S phase have a DNA content between 2N and 4N.

Studies on various compounds have demonstrated their ability to modulate cell cycle distribution. For instance, some agents cause an accumulation of cells in the G0/G1 phase, indicating a block in the transition from G1 to S phase. nih.gov This can be a mechanism to halt the proliferation of cancer cells. Other compounds may cause arrest in the S or G2/M phases. For example, some treatments lead to an accumulation of cells in the G2/M phase. researchgate.net

The analysis of the cell cycle can be further refined by using multiparameter flow cytometry, which can concurrently measure DNA and RNA content or the expression of specific cell cycle-related proteins like cyclins. wikipedia.orgmdpi.com The use of dyes like acridine orange can help distinguish between different sub-phases of G1 (G1A and G1B) and quiescent (G0) cells based on their RNA content. wikipedia.orgscispace.com

Table 2: Examples of Cell Cycle Modulation by Chemical Compounds

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 5,7-dimethoxycoumarin | B16, A375 melanoma | G0/G1 phase arrest | nih.gov |

| Nocodazole | Jurkat cells | G2/M phase accumulation | researchgate.net |

| Etoposide (B1684455) | Jurkat cells | S phase accumulation | researchgate.net |

| Aphidicolin | Jurkat cells | G0/G1 phase accumulation | researchgate.net |

Topoisomerase Inhibition (Type I and II)

Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and recombination. acs.org There are two main types of topoisomerases: Type I, which creates single-strand breaks in DNA, and Type II, which creates double-strand breaks. acs.org These enzymes are critical for cell survival, and their inhibition can lead to cell death, making them important targets for anticancer drugs. biomedpharmajournal.org

Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death. nih.gov Catalytic inhibitors, on the other hand, prevent the enzyme from functioning without stabilizing the cleavage complex. mdpi.com

Acridine derivatives are a well-known class of compounds that can act as topoisomerase II inhibitors. nih.gov Amsacrine, an acridine derivative, is a known topoisomerase II poison that intercalates into DNA. nih.govbiomedpharmajournal.org The planar acridine ring structure allows it to insert between DNA base pairs, disrupting the normal function of topoisomerase II. biomedpharmajournal.org The inhibitory activity of acridine derivatives can be influenced by the nature and position of substituents on the acridine ring. biomedpharmajournal.org While some substitutions can enhance inhibitory capacity, others can eliminate it. biomedpharmajournal.org

Research has shown that many acridine derivatives exhibit inhibitory activity against topoisomerase IIα. mdpi.com Some of these compounds have been shown to be potent inhibitors, comparable to the positive control amsacrine. mdpi.com It is important to note that some topoisomerase inhibitors can target both topoisomerase I and II, while others are more specific to one type. acs.org

Table 3: Inhibition of Topoisomerase IIα by Acridine Derivatives

| Compound | Concentration (µM) | % Inhibition of Topoisomerase IIα | Reference |

|---|---|---|---|

| mAMSA (Amsacrine) | 100 | Positive Control | mdpi.com |

| DL-01 | 100 | 77% | mdpi.com |

| DL-07 | 100 | 74% | mdpi.com |

| DL-08 | 100 | 79% | mdpi.com |

Neoplastic Transformation in Secondary Hamster Embryo Cells

The ability of a chemical to induce neoplastic transformation in cultured cells is a key indicator of its carcinogenic potential. The Syrian hamster embryo (SHE) cell transformation assay is a well-established in vitro model used to screen for potential carcinogens. epa.gov This assay measures the ability of a chemical to induce morphological changes in normal diploid cells, leading to colonies with distinct, transformed growth characteristics. epa.gov

Studies have shown that polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, can induce neoplastic transformation in hamster embryo cells. epa.gov The transformation process is often a multi-stage process, and different chemicals can act at different stages. Some compounds may act as initiators, causing initial genetic damage, while others may act as promoters, stimulating the proliferation of initiated cells.

The transformation of hamster embryo cells can be induced by various agents, including chemicals, viruses, and radiation. epa.govnih.gov For instance, benzo[a]pyrene (B130552) (BaP) and its metabolites have been shown to induce both neoplastic transformation and mutagenesis in the same culture of hamster embryo cells. epa.gov This suggests a link between the mutagenic and transforming potential of these compounds.

While specific data on the neoplastic transformation of secondary hamster embryo cells by this compound was not found in the provided search results, the known activity of other PAHs in this assay suggests that it is a relevant area of investigation for this compound.

Computational Chemistry and Theoretical Studies on 7,8 Dimethylbenz C Acridine

Chromatographic Techniques

Chromatographic methods are essential for separating 7,8-dimethylbenz(c)acridine from complex mixtures, a critical step for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the determination of azaarenes, including dimethylbenz(c)acridine derivatives. nih.gov This technique leverages the native fluorescence of these polycyclic aromatic compounds for selective detection.

Detailed Research Findings:

A study focusing on the determination of basic azaarenes in aviation kerosene (B1165875) demonstrated the effectiveness of HPLC with fluorescence detection. nih.gov For the analysis, a C18 column was used with a gradient elution of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.5) at a flow rate of 1 mL/min, achieving separation within 15 minutes. nih.gov The fluorescence detector was programmed with optimal excitation and emission wavelengths for each target compound. For instance, 7,9-dimethylbenz[c]acridine (B1206154) was analyzed with excitation/emission wavelengths of 275/388 nm, though this resulted in a higher limit of detection (LOD) of 0.53 µg/L compared to other azaarenes with more optimal wavelength pairs. researchgate.netresearchgate.net This highlights a challenge in multi-analyte methods where a compromise in detection parameters may be necessary.

The method showed excellent linearity and recovery for many azaarenes. nih.gov However, the separation of isomers, such as 7,9- and 7,10-dimethylbenz[c]acridine (B1219997), can be challenging. hkadtmk.org While HPLC with fluorescence is highly sensitive, its resolution for closely related isomers may not always be as high as that achieved with gas chromatography. researchgate.net

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 6.5) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Fluorescence | nih.gov |

| LOD for 7,9-dimethylbenz[c]acridine | 0.53 µg/L | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including this compound. It offers excellent separation efficiency and provides structural information through mass fragmentation patterns.

Detailed Research Findings:

GC-MS has been established as a preferred method for the separation and quantification of azaarenes due to its superior separation efficiency compared to HPLC, especially for isomers. researchgate.net In a typical setup for semivolatile organic compounds, a temperature program is used, for example, starting at a low temperature and ramping up to 320°C. gcms.cz The mass spectrometer is operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. researchgate.net

However, certain compounds, including 7,12-dimethylbenz[a]anthracene (B13559), which is structurally related to the target compound, can exhibit erratic chromatographic behavior, particularly if the GC system is contaminated. epa.gov Despite this, GC-MS is considered a select analytical technique for the measurement of semivolatile organic pollutants. gcms.cz The detection limits for azaarenes using GC-MS are generally in the low µg/L range. researchgate.net

| Parameter | Value | Reference |

| Column Type | e.g., OPTIMA-210 Macherey-Nagel | researchgate.netresearchgate.net |

| Carrier Gas | Helium | gcms.cz |

| Injector Temperature | 250 °C | mdpi.com |

| Transfer Line Temperature | 280-320 °C | gcms.czmdpi.com |

| Detection | Mass Spectrometry (Scan or SIM) | researchgate.net |

Liquid Chromatography-Atmospheric Pressure Photoionization Tandem Mass Spectrometry (LC-APPI/MS/MS)

Liquid chromatography-atmospheric pressure photoionization tandem mass spectrometry (LC-APPI/MS/MS) is an advanced analytical method that has been successfully developed for the determination of azaarenes in complex matrices like airborne particulate matter. nih.gov APPI is particularly effective for ionizing non-polar to medium-polarity compounds that are not easily ionized by more common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net

Detailed Research Findings:

A validated LC-APPI/MS/MS method for 15 azaarenes, including 7,9- and 7,10-dimethylbenz[c]acridine, demonstrated high sensitivity and specificity. nih.gov The analysis was performed in multiple reaction monitoring (MRM) mode, which significantly enhances selectivity and reduces background noise. nih.govresearchgate.net This method achieved limits of quantification ranging from 0.2 to 1.4 pg/µL. nih.gov An important advantage of this technique is that it often requires no additional clean-up procedures, such as solid-phase or liquid-liquid extraction, after the initial solvent extraction. nih.gov This method has been applied to analyze sediment samples, showcasing its versatility. nih.gov

| Parameter | Value | Reference |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) | nih.govnih.gov |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Limits of Quantification | 0.2 - 1.4 pg/µL | nih.gov |

Spectroscopic Characterization of Compounds and Metabolites

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Detailed Research Findings:

NMR spectroscopy has been used to study various methyl-substituted benz[c]acridines, including 7,9- and 7,10-dimethylbenz[c]acridine. doi.org The chemical shifts (δ) in the ¹H NMR spectrum provide information about the protons; for example, methyl protons typically appear in the range of δ 2.1–2.5 ppm, while aromatic protons resonate further downfield between δ 7.0–8.5 ppm. vulcanchem.com ¹³C NMR spectra are used to identify all unique carbon atoms in the molecule. mdpi.com For instance, in a study of acridine-isoxazole hybrids, ¹H NMR spectra were recorded at 400 MHz and ¹³C{¹H} NMR spectra at 100 MHz, with chemical shifts reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). mdpi.com These spectroscopic studies are crucial for confirming the identity of synthetic products and for characterizing metabolites, such as the formation of dihydrodiols. doi.org

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ¹H (Methyl Protons) | 2.1 - 2.5 | vulcanchem.com |

| ¹H (Aromatic Protons) | 7.0 - 8.5 | vulcanchem.com |

| ¹³C | Varies widely based on carbon environment | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. innovareacademics.in This precision allows for the determination of the elemental composition of a compound, which is a powerful tool for identifying unknown metabolites and confirming the identity of synthesized compounds.

Detailed Research Findings:

HRMS is a valuable method for evaluating complex mixtures and can provide the accurate molecular weight of subcomponents. innovareacademics.in It has been used to characterize new acridine (B1665455) derivatives, where the calculated mass for the protonated molecule ([M+H]⁺) is compared to the experimentally found mass. mdpi.com For example, in the characterization of an acridine hybrid, the calculated mass was 319.1261 and the found mass was 319.1258, a difference of less than 1 ppm, confirming the elemental formula. mdpi.com This level of accuracy is critical in metabolomics to distinguish between compounds with very similar nominal masses. The enhanced resolution of HRMS also produces detailed fragmentation patterns, which further aids in structural elucidation and database comparison. innovareacademics.in Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer the highest resolution. mdpi.com

| Technique | Key Advantage | Application Example | Reference |

| HRMS (e.g., ESI-QTOF) | Accurate mass measurement for elemental composition determination | Confirming the identity of newly synthesized acridine hybrids | mdpi.cominnovareacademics.in |

| FT-ICR-MS | Ultra-high resolution for complex mixture analysis | Non-targeted metabolomics of grape juice | mdpi.com |

X-ray Diffraction Analysis for Structural Confirmation

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the crystallographic structure of a solid material. ucmerced.edu This method provides detailed information about the arrangement of atoms within a crystal lattice, including lattice parameters (the dimensions of the unit cell) and the position of atoms. mpg.de The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for identification. ucmerced.edu

In the context of this compound, which typically exists as a crystalline solid, XRD is invaluable for unambiguous structural confirmation. solubilityofthings.com The technique can definitively distinguish between isomers, such as this compound and its counterparts like 7,9-dimethylbenz(c)acridine and 7,10-dimethylbenz(c)acridine, by elucidating the precise spatial arrangement of the methyl groups and the fused aromatic rings.

The process involves irradiating a crystalline sample of this compound with a monochromatic X-ray beam. The interaction with the electron clouds of the atoms causes the X-rays to be diffracted at specific angles, which are dictated by the crystal's structure according to Bragg's Law. mpg.de A detector records the intensity of the diffracted X-rays at various angles (2θ), generating a unique diffraction pattern. mpg.de

Analysis of this pattern allows for the determination of the unit cell dimensions and the symmetry of the crystal. For complex organic molecules like this compound, this data is crucial for confirming the molecular structure, including bond lengths and angles, and understanding intermolecular interactions within the crystal, such as stacking.

Table 1: General Parameters in X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic, etc.). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. mpg.de |

| Diffraction Angles (2θ) | The angles at which constructive interference of diffracted X-rays occurs. mpg.de |

| Peak Intensities | The intensity of the diffracted beam at each diffraction angle, which relates to the atomic arrangement. mpg.de |

Application in Environmental Monitoring

The presence of azaarenes, including dimethylbenz(c)acridines, in the environment is a significant concern due to their potential mutagenic and carcinogenic properties. doi.org These compounds can be formed during the combustion of nitrogen-containing organic materials. doi.org Consequently, robust analytical methods are essential for their detection and quantification in various environmental matrices, particularly in atmospheric particulate matter.

Determination in Atmospheric Particulate Matter

This compound, along with other azaarenes, can be adsorbed onto atmospheric particulate matter (PM), which are inhalable particles suspended in the air. nih.govpmten.it Monitoring the levels of these compounds in PM is crucial for assessing human exposure and understanding air quality.

Several advanced analytical techniques have been developed for the determination of azaarenes in atmospheric particulate matter. A common workflow involves the collection of PM samples (e.g., PM2.5 or PM10) on filters, followed by extraction of the target analytes and subsequent analysis by a sensitive detection method.

Extraction Techniques:

Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures to efficiently extract analytes from solid samples. A mixture of dichloromethane (B109758) and methanol (B129727) (50/50, v/v) has been successfully used for the extraction of azaarenes from particulate matter. nih.gov

Soxhlet Extraction: A classical method where the sample is continuously washed with a solvent, such as hexane, to extract the compounds of interest. researchgate.net

Analytical Methods:

Liquid Chromatography-Atmospheric Pressure Photoionization Tandem Mass Spectrometry (LC-APPI/MS/MS): This is a highly sensitive and selective method for the determination of azaarenes. nih.gov It allows for the separation of different isomers and their quantification even at very low concentrations. One study reported limits of quantification ranging from 0.2 to 1.4 pg/µL for a range of azaarenes. nih.gov However, in an analysis of ten PM2.5 samples, dimethylbenz[c]acridines were below the limit of quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net It has been selected for its efficiency in separating a wide range of azaarenes. researchgate.net

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method is noted for its high sensitivity in detecting fluorescent compounds like azaarenes. researchgate.netdoi.org However, co-elution of isomers can sometimes be a challenge, potentially affecting the accuracy of quantification for specific compounds like 7,9-dimethylbenz[c]acridine. researchgate.netresearchgate.net

Research has shown seasonal variations in the concentrations of azaarenes in urban areas, with higher levels typically observed in winter. researchgate.net This is often attributed to increased emissions from heating and specific meteorological conditions.

Table 2: Comparison of Analytical Methods for Azaarene Determination in Atmospheric Particulate Matter

| Analytical Method | Extraction Method | Sample Type | Key Findings | Reference |

| LC-APPI/MS/MS | Accelerated Solvent Extraction (Dichloromethane/Methanol) | PM2.5 | Limits of quantification: 0.2-1.4 pg/µL. Dimethylbenz[c]acridines were below the limit of quantification in the analyzed samples. | nih.gov |

| GC-MS | Soxhlet Extraction (Hexane) | PM10 | Efficient separation of 20 azaarenes. Showed seasonal variation with higher concentrations in winter. | researchgate.net |

| HPLC-FD | Cation-Exchange Chromatography (clean-up) | Gaseous products of thermal degradation | High sensitivity with detection limits for most compounds <15 pg. | doi.org |

Table of Compounds

Structure Activity Relationship Sar and Derivative Research for Benz C Acridines

Impact of Methyl Substitution on Biological Activity

The presence and location of methyl groups on the benz(c)acridine skeleton are significant determinants of its biological effects, including carcinogenicity and antitumor activity.

Positional Isomer Effects (e.g., 7,8- vs. 7,10-dimethyl)

The positioning of methyl groups on the benz(c)acridine ring system significantly influences its biological activity. Research has shown that different isomers can exhibit varied effects, highlighting the importance of specific substitution patterns.

For instance, studies have investigated the carcinogenic activity of various methyl-substituted benz(c)acridines. It has been observed that 7-methylbenz[c]acridine derivatives with methyl groups at the 7-, 7,9-, 7,10-, 7,11-, 7,9,10-, or 7,9,11-positions generally exhibit potent carcinogenic activity. nih.gov An exception to this is 5,7-dimethylbenz[c]acridine, which does not show the same potent carcinogenicity. nih.gov Theoretical calculations have been employed to correlate the electronic structure of these compounds with their biological activity. nih.gov

A notable case of positional isomerism is the comparison between 7,8-dimethylbenz(c)acridine and 7,10-dimethylbenz(c)acridine. It was discovered that what was commonly used in experimental cancer research as 7,10-dimethylbenz[c]acridine (B1219997) was, in fact, a mixture containing 7,8-dimethylbenz[c]acridine. rsc.org This finding necessitated the development of unambiguous synthetic routes to obtain pure samples of each isomer for accurate biological evaluation. rsc.org The metabolism of these isomers also differs; for example, the 7,9-isomer yields both 3,4- and 5,6-dihydrodiols, whereas the 7,10-isomer produces 3,4-, 5,6-, and 8,9-dihydrodiols. doi.org

Table 1: Investigated Methyl-Substituted Benz(c)acridines and their Reported Activities

| Compound Name | Reported Biological Aspect |

| This compound | Component of a mixture previously identified as 7,10-dimethylbenz[c]acridine, used in cancer research. rsc.org |

| 7,10-Dimethylbenz(c)acridine | Studied for its metabolism and potential antitumor properties. doi.orgsolubilityofthings.com |

| 7-Methylbenz[c]acridine | Its metabolites and derivatives have been studied for mutagenicity. oup.com |

| 5,7-Dimethylbenz[c]acridine | Noted as an exception to the high carcinogenic activity of other 7-methyl derivatives. nih.gov |

| 7,9-Dimethylbenz[c]acridine (B1206154) | Its metabolism has been studied in relation to its carcinogenic properties. doi.org |

| 7,11-Dimethylbenz[c]acridine | Investigated for its carcinogenic activity. nih.gov |

| 7,9,10-Trimethylbenz[c]acridine | Studied in the context of structure-activity relationships for carcinogenicity. doi.org |

| 7,9,11-Trimethylbenz[c]acridine | Studied in the context of structure-activity relationships for carcinogenicity. doi.org |

Rational Design of Benz(c)acridine Derivatives for Specific Activities

The rational design of benz(c)acridine derivatives aims to create compounds with enhanced potency and selectivity for specific biological targets, thereby maximizing therapeutic effects. This approach has been particularly fruitful in the development of anticancer and antimicrobial agents.

Anticancer and Antitumor Agents

Benz(c)acridine derivatives have been extensively studied as potential anticancer agents due to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. ceon.rsmostwiedzy.pl Their planar structure allows them to intercalate between DNA base pairs, leading to cell cycle arrest and apoptosis. researchgate.net

Several strategies have been employed in the rational design of benz(c)acridine-based antitumor agents:

Topoisomerase Inhibition: Many acridine (B1665455) derivatives, including those of the benz(c)acridine class, function as inhibitors of topoisomerase I and/or II, enzymes crucial for DNA replication and repair. rsc.orgmdpi.com For example, a series of novel benzimidazole (B57391) acridine derivatives were designed as DNA-targeted compounds, with some showing significant antiproliferative activity and the ability to inhibit topoisomerase I. nih.gov

Tubulin Polymerization Inhibition: A new series of benzo[c]acridine-diones were designed as potential anticancer agents that inhibit tubulin polymerization. nih.gov Some of these compounds demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov

Targeting Specific Pathways: Dihydrobenz[c]acridine carboxylic acid derivatives have been developed as cancer chemotherapeutic agents for treating tumors in mammals. google.com

Table 2: Examples of Rationally Designed Benz(c)acridine Derivatives with Anticancer Activity

| Derivative Class | Proposed Mechanism of Action |

| Benzimidazole acridine derivatives | DNA-binding and topoisomerase I inhibition. nih.gov |

| Benzo[c]acridine-diones | Tubulin polymerization inhibition. nih.gov |

| Dihydrobenz[c]acridine carboxylic acids | Tumor inhibition. google.com |

| 7-Substituted-5,6-dimethylbenz[c]acridines | Potential carcinostatic agents. google.com |

Antiparasitic and Antimicrobial Properties

The benz(c)acridine scaffold has also been explored for the development of antiparasitic and antimicrobial agents. ceon.rs The mechanisms of action often involve targeting DNA and essential enzymes in the pathogens. ceon.rs

For instance, acridine derivatives have shown antimalarial activity through various mechanisms, including inhibition of hemozoin formation, DNA topoisomerase, and folate metabolism. ceon.rs While specific studies focusing solely on this compound for these properties are less common, the broader class of acridines and benz(c)acridines has a well-established history in this area. ceon.rsgoogle.com The synthesis of 7-substituted-5,6-dimethylbenz[c]acridines has been reported for their potential as antiparasitic agents. google.com

Development of Hybrid Molecules for Enhanced Biological Effects

A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of benz(c)acridines with other pharmacologically active moieties. nih.gov This approach aims to enhance biological activity, improve selectivity, and potentially overcome drug resistance by targeting multiple pathways simultaneously. mdpi.com

Examples of this strategy include:

Acridine-Thiourea Hybrids: New hybrids of acridine and thiourea (B124793) have been synthesized with the goal of enhancing anticancer and antimicrobial properties. mdpi.com The addition of a naphtho-fused ring to the acridine structure was intended to increase DNA intercalation. mdpi.com

Benzimidazole-Acridine Hybrids: As mentioned earlier, combining benzimidazole, a minor groove binder, with the intercalating acridine core has led to the development of potent DNA-binding and apoptosis-inducing antitumor agents. nih.gov

Platinum-Acridine Hybrids: Research has shown that replacing the acridine moiety with benz(c)acridine in platinum-acridine hybrid agents can lead to reduced toxicity in vivo. rsc.org

Acridine-Isoxazole and Acridine-Azirine Hybrids: These hybrids have been synthesized and evaluated for their anticancer activity, demonstrating the versatility of the acridine scaffold in creating novel therapeutic agents. nih.gov

The development of such hybrid molecules represents a dynamic and innovative frontier in the quest for more effective and targeted therapies based on the versatile benz(c)acridine structure.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of 7,8-Dimethylbenz(c)acridine in synthetic samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C21H15N, 279.33 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to resolve structural ambiguities. Purity can be validated via HPLC with UV detection at 254 nm, referencing standard solutions (e.g., deuterated acridine derivatives) .

- Experimental Design : Include solvent blanks and internal standards (e.g., toluene-d8) to account for matrix effects .

Q. How can researchers detect trace levels of this compound in environmental samples?

- Methodology : Employ isotope dilution techniques using deuterated analogs (e.g., dibenz(a,j)acridine-d13) for precise quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate recovery rates using spiked samples and control for co-eluting polycyclic aromatic hydrocarbons (PAHs) .

- Data Quality Control : Report limits of detection (LOD) ≤ 0.1 ng/mL and ensure compliance with EPA or IARC guidelines for carcinogen analysis .

Advanced Research Questions

Q. What metabolic pathways activate this compound’s carcinogenic potential, and how can these be modeled in vitro?

- Methodology : Use cytochrome P4503A4 (CYP3A4)-expressing liver microsomes to study metabolic activation. Monitor formation of diol-epoxide intermediates via LC-MS and correlate with mutagenicity in Ames tests (e.g., TA98 strain with S9 metabolic activation) .

- Contradiction Analysis : Address discrepancies in metabolic rates across studies by standardizing enzyme activity units (e.g., nmol/min/mg protein) and controlling for inter-laboratory variability in S9 fractions .

Q. How do contradictory findings about this compound’s carcinogenicity in rodent models align with human risk assessments?

- Data Synthesis : Conduct a meta-analysis of tumor incidence data (e.g., lung and skin carcinomas) from IARC Monographs (Vol. 32, Suppl. 7) and newer studies. Apply Hill’s criteria (e.g., biological gradient, coherence) to evaluate causality .

- Statistical Tools : Use Fisher’s exact test for low-incidence tumors and Cox proportional hazards models for dose-response relationships .

Q. What experimental strategies mitigate confounding effects when studying synergistic interactions between this compound and other PAHs?

- Experimental Design : Employ factorial designs with orthogonal dose combinations (e.g., this compound + benzo[a]pyrene). Use SynergyFinder Plus software to quantify interaction scores (e.g., Loewe additivity vs. Bliss independence) .

- Validation : Confirm mechanistic synergy via Western blotting of shared pathways (e.g., EGFR-RAS) and apoptosis assays (Annexin-V/acridine orange co-staining) .

Methodological Guidance

Q. How should researchers design dose-response studies to evaluate genotoxicity while minimizing false positives?

- Protocol : Use OECD Guideline 487 (micronucleus assay) with three dose levels (subtoxic, moderate, maximum tolerated). Include positive controls (e.g., mitomycin C) and validate comet assay results with γH2AX foci quantification .

- Troubleshooting : Address high background DNA damage by optimizing cell culture conditions (e.g., serum-free media) and reducing acridine orange photobleaching during staining .

Q. What statistical approaches resolve conflicting data on this compound’s environmental persistence?

- Analysis : Apply multivariate regression to correlate half-life (t1/2) with variables like pH, UV exposure, and microbial activity. Use bootstrap resampling to estimate confidence intervals for degradation rates .

- Reporting : Follow STROBE guidelines for observational studies, including sensitivity analyses for outliers and missing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.